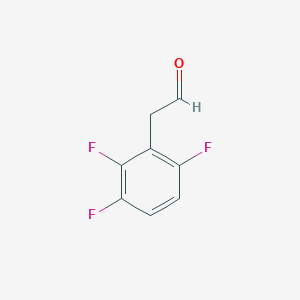

(2,3,6-Trifluorophenyl)acetaldehyde

Description

Contextualization within the Landscape of Fluorinated Aryl Systems

Fluorinated aryl systems are a critical class of compounds in medicinal, agricultural, and materials chemistry. alfa-chemistry.comsigmaaldrich.com The introduction of fluorine can profoundly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. molecularcloud.orgyoutube.com The carbon-fluorine bond is one of the strongest in organic chemistry, imparting significant thermal and chemical stability to fluorinated compounds. molecularcloud.org Specifically, the trifluorophenyl group, as present in (2,3,6-Trifluorophenyl)acetaldehyde, is a powerful electron-withdrawing moiety. This electronic feature significantly influences the reactivity of the aromatic ring and the adjacent acetaldehyde (B116499) functional group. The specific 2,3,6-substitution pattern of the fluorine atoms creates a unique electronic and steric environment, distinguishing it from other trifluorinated isomers and offering distinct opportunities in synthesis.

Strategic Importance in Chemical Synthesis and Methodological Advancements

The strategic importance of this compound lies in its dual reactivity. The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations. The presence of the trifluorinated phenyl ring, however, modulates this reactivity.

A plausible synthetic route to this compound would likely involve the oxidation of the corresponding alcohol, 2-(2,3,6-Trifluorophenyl)ethanol. This precursor could potentially be synthesized from 2,3,6-trifluorophenol (B39209) through appropriate C-C bond-forming reactions. google.com The oxidation of α-trifluoromethyl alcohols to their corresponding ketones is a well-established transformation, and similar methods could be applied here. researchgate.net

The aldehyde's electrophilic carbon is a prime target for nucleophilic attack by organometallic reagents like Grignard or organolithium compounds, leading to the formation of secondary alcohols. gauthmath.commsu.eduucalgary.ca These reactions provide a pathway to more complex chiral molecules. The electron-withdrawing nature of the trifluorophenyl ring is expected to enhance the electrophilicity of the aldehyde, potentially increasing its reactivity towards nucleophiles compared to its non-fluorinated counterpart.

| Property | This compound (Predicted) | Phenylacetaldehyde (B1677652) |

| Molecular Formula | C8H5F3O | C8H8O |

| Molecular Weight | 190.12 g/mol | 120.15 g/mol wikipedia.org |

| Boiling Point | Higher than Phenylacetaldehyde | 195 °C wikipedia.org |

| Reactivity of Aldehyde | Enhanced electrophilicity due to -I effect of the ring | Standard electrophilicity |

This table presents a comparison of predicted properties for this compound with the known properties of Phenylacetaldehyde.

Overview of Research Trajectories for Arylacetaldehyde Derivatives

Research involving arylacetaldehyde derivatives is diverse and expanding. These compounds serve as crucial intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals, fragrances, and polymers. wikipedia.org For instance, phenylacetaldehyde itself is used in the synthesis of fragrances and as a precursor to the sedative drug phenelzine. wikipedia.org

The introduction of fluorine atoms into the aryl ring, as seen in this compound, opens up new research avenues. A significant focus is on the synthesis of novel bioactive compounds. The trifluoromethyl group is a common feature in many modern drugs, and building blocks containing this moiety are in high demand. nih.gov Research in this area often explores the use of these fluorinated aldehydes in multicomponent reactions and asymmetric synthesis to generate complex molecular architectures with high efficiency and stereocontrol.

Properties

IUPAC Name |

2-(2,3,6-trifluorophenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSPMWGABJLCNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,6 Trifluorophenyl Acetaldehyde and Precursory Intermediates

Established and Emerging Approaches to Arylacetaldehyde Synthesis

The synthesis of arylacetaldehydes, including the fluorinated analogue (2,3,6-Trifluorophenyl)acetaldehyde, can be approached through various established and emerging synthetic strategies. These methods often involve either the homologation of a pre-functionalized aromatic ring or the reduction of a carboxylic acid derivative.

Homologation Reactions of Trifluorophenyl Halides

Homologation, the process of extending a carbon chain by one unit, represents a viable strategy for the synthesis of this compound starting from a suitable 2,3,6-trifluorophenyl halide. One potential approach involves a one-carbon homologation of a 2,3,6-trifluorophenyl halide. For instance, the Grignard reagent derived from a 2,3,6-trifluorophenyl bromide could be reacted with a suitable two-carbon electrophile, such as N,N-dimethylformamide (DMF), followed by acidic workup to yield the corresponding benzaldehyde. Subsequent homologation to the acetaldehyde (B116499) could then be achieved through a Wittig reaction with (methoxymethyl)triphenylphosphine followed by hydrolysis of the resulting enol ether. wikipedia.orgmasterorganicchemistry.comvaia.com

Another plausible homologation method is the Arndt-Eistert synthesis, which is a well-established method for converting a carboxylic acid to its one-carbon homologue. organic-chemistry.orgwikipedia.orglibretexts.org In this sequence, 2,3,6-trifluorobenzoic acid would first be converted to its acid chloride. Reaction with diazomethane (B1218177) would yield a diazoketone, which upon treatment with a silver catalyst undergoes a Wolff rearrangement to form a ketene (B1206846). The ketene can then be trapped with a suitable nucleophile. While typically used to synthesize carboxylic acids or esters, modifications of the workup could potentially lead to the desired aldehyde.

| Reaction | Starting Material | Key Reagents | Intermediate | Product |

| Grignard followed by Wittig | 1-Bromo-2,3,6-trifluorobenzene | 1. Mg, THF; 2. DMF; 3. (CH₃OCH₂)P(C₆H₅)₃, BuLi; 4. H₃O⁺ | 2,3,6-Trifluorobenzaldehyde | This compound |

| Arndt-Eistert Synthesis | 2,3,6-Trifluorobenzoic acid | 1. SOCl₂; 2. CH₂N₂; 3. Ag₂O | 2-(2,3,6-Trifluorophenyl)ketene | (2,3,6-Trifluorophenyl)acetic acid derivative |

Reductive Pathways from Trifluorophenylacetic Acid Derivatives

A more direct approach to this compound involves the partial reduction of a corresponding trifluorophenylacetic acid derivative. The key challenge in this pathway is to prevent over-reduction to the corresponding alcohol, 2-(2,3,6-trifluorophenyl)ethanol.

A variety of selective reducing agents can be employed for this transformation. Diisobutylaluminium hydride (DIBAL-H) is a common choice for the low-temperature reduction of esters to aldehydes. Therefore, the methyl or ethyl ester of 2-(2,3,6-trifluorophenyl)acetic acid could be a suitable substrate. Another option is the use of a sterically hindered hydride reagent, such as lithium tri-tert-butoxyaluminum hydride, which is known to reduce acid chlorides to aldehydes.

Alternatively, the Rosenmund reduction, which involves the catalytic hydrogenation of an acid chloride over a poisoned palladium catalyst (e.g., Pd/BaSO₄ with quinoline-sulfur), could be employed. This method is classic for the synthesis of aldehydes from acyl chlorides.

| Precursor | Reducing Agent | Typical Conditions |

| 2-(2,3,6-Trifluorophenyl)acetyl chloride | Lithium tri-tert-butoxyaluminum hydride | Anhydrous THF, -78 °C |

| Methyl 2-(2,3,6-trifluorophenyl)acetate | Diisobutylaluminium hydride (DIBAL-H) | Anhydrous toluene (B28343) or hexanes, -78 °C |

| 2-(2,3,6-Trifluorophenyl)acetyl chloride | H₂, Pd/BaSO₄, quinoline-sulfur (Rosenmund catalyst) | Anhydrous toluene, reflux |

The precursor, 2-(2,3,6-trifluorophenyl)acetic acid, can be synthesized through various routes. chemscene.comnih.govsigmaaldrich.comsigmaaldrich.com A plausible pathway begins with the appropriate trifluorinated benzene (B151609) derivative. For instance, 1,2,4-trifluorobenzene (B1293510) can undergo a Friedel-Crafts acylation with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 2-chloro-1-(2,4,5-trifluorophenyl)ethanone. Subsequent rearrangement and hydrolysis can lead to 2,4,5-trifluorophenylacetic acid. A similar strategy could potentially be adapted for the 2,3,6-trifluoro isomer.

Once 2-(2,3,6-trifluorophenyl)acetic acid is obtained, it must be activated before reduction. A common method is the conversion to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(2,3,6-trifluorophenyl)acetyl chloride can then be reduced to the aldehyde using one of the methods described in the table above.

Another approach to the aldehyde from the carboxylic acid is a two-step process involving initial reduction to the corresponding alcohol, 2-(2,3,6-trifluorophenyl)ethanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The resulting primary alcohol can then be oxidized to the aldehyde using a mild oxidizing agent. chemicalbook.comd-nb.infolibretexts.orgorganic-chemistry.orgchemguide.co.uk Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions for a Swern or Dess-Martin periodinane oxidation are suitable for this transformation, minimizing the risk of over-oxidation to the carboxylic acid.

Targeted Fluorination Strategies for Aromatic Scaffolds

The synthesis of the (2,3,6-trifluorophenyl) moiety often relies on building the substitution pattern from a pre-fluorinated starting material. Direct fluorination of a phenylacetaldehyde (B1677652) or a derivative to achieve the specific 2,3,6-trifluoro substitution pattern is challenging due to the high reactivity of elemental fluorine and the difficulty in controlling regioselectivity.

Modern fluorination methods offer more control. For example, nucleophilic aromatic substitution (SNAr) on a highly activated aromatic ring with a suitable fluoride (B91410) source (e.g., KF, CsF) can be a viable strategy. However, this typically requires the presence of strong electron-withdrawing groups ortho and para to the leaving group.

Electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® offers an alternative, but directing the fluorine atoms to the desired positions often requires the use of directing groups and a multi-step synthetic sequence.

| Fluorinating Agent | Type of Fluorination | Typical Substrate |

| Elemental Fluorine (F₂) | Electrophilic (radical) | Aromatic compounds (often non-selective) |

| Potassium Fluoride (KF) | Nucleophilic | Activated aryl halides or nitro compounds |

| Selectfluor® (F-TEDA-BF₄) | Electrophilic | Electron-rich aromatic and heteroaromatic compounds |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Organometallic reagents, enolates, electron-rich aromatics |

Multi-Step Synthesis Design and Optimization

Optimization of each reaction step is crucial. This involves screening different solvents, catalysts, reaction times, and temperatures to maximize the yield and minimize the formation of byproducts. The use of protecting groups may be necessary to mask reactive functional groups during certain transformations. For instance, the aldehyde group itself is sensitive to both nucleophiles and oxidizing/reducing agents, and may need to be protected as an acetal (B89532) during other synthetic manipulations.

Process Analytical Technology (PAT) tools, such as in-situ infrared spectroscopy or chromatography, can be employed to monitor the progress of reactions in real-time. This allows for precise determination of the reaction endpoint and can help in identifying the formation of any impurities, facilitating rapid optimization.

| Parameter | Considerations for Optimization |

| Solvent | Polarity, solubility of reagents, boiling point, azeotropic removal of byproducts. |

| Catalyst | Type (homogeneous/heterogeneous), loading, turnover number, selectivity. |

| Temperature | Reaction rate vs. side reactions, stability of reagents and products. |

| Concentration | Reaction kinetics, solubility, potential for side reactions. |

| Workup & Purification | Extraction, crystallization, distillation, chromatography; minimizing product loss. |

Advanced Reaction Chemistry of 2,3,6 Trifluorophenyl Acetaldehyde

Nucleophilic Additions and Derivatization Processes

The aldehyde functional group in (2,3,6-Trifluorophenyl)acetaldehyde is a primary site for nucleophilic attack. The reactivity of the carbonyl carbon is modulated by the inductive and resonance effects of the trifluorinated phenyl ring.

Aldehydes readily react with alcohols in the presence of an acid catalyst to form hemiacetals and subsequently acetals. quora.comorganic-chemistry.org These reactions are reversible, and the formation of the acetal (B89532) is typically favored by removing water from the reaction mixture. organic-chemistry.org

While specific studies on this compound are not extensively documented, the behavior of related fluorinated aldehydes provides insight into its expected reactivity. For instance, the synthesis of phenylacetaldehyde (B1677652) phenylglycol acetal is achieved through the condensation of phenylacetaldehyde and phenylglycol under acidic conditions. researchgate.net The electron-withdrawing nature of the fluorine atoms in this compound is expected to enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates for acetal formation compared to non-fluorinated analogues.

Hemiacetal Formation: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A molecule of alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Deprotonation of this intermediate yields the hemiacetal. sigmaaldrich.com

Acetal Formation: The hemiacetal can then be protonated on the hydroxyl group, which subsequently leaves as a water molecule to form a resonance-stabilized carbocation. A second molecule of alcohol attacks this carbocation, and subsequent deprotonation yields the acetal. sigmaaldrich.comnih.gov

The mechanism of acetal formation is a well-established, multi-step process under acidic catalysis. organic-chemistry.orgsigmaaldrich.comnih.gov

Protonation of the Carbonyl Oxygen: The reaction commences with the protonation of the carbonyl oxygen by an acid catalyst, which makes the carbonyl carbon more susceptible to nucleophilic attack. sigmaaldrich.com

Nucleophilic Attack by Alcohol: An alcohol molecule attacks the electrophilic carbonyl carbon, leading to the formation of a protonated hemiacetal. sigmaaldrich.com

Deprotonation: A base, typically the solvent or the conjugate base of the acid catalyst, removes a proton to form the neutral hemiacetal. sigmaaldrich.com

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). sigmaaldrich.com

Formation of an Oxonium Ion: The departure of water results in the formation of a resonance-stabilized oxonium ion. sigmaaldrich.com

Second Nucleophilic Attack: A second alcohol molecule attacks the oxonium ion. sigmaaldrich.com

Final Deprotonation: Deprotonation of the resulting intermediate yields the final acetal product and regenerates the acid catalyst. sigmaaldrich.com

Table 1: Representative Acetalization Reactions of Aromatic Aldehydes

| Aldehyde | Alcohol | Catalyst | Product | Yield (%) | Reference |

| Benzaldehyde | Ethylene Glycol | Sulfonic Acid Functionalized MIL-101(Cr) | 2-Phenyl-1,3-dioxolane | 97 | wikipedia.org |

| Vanillin | Methanol | Calcium Oxide/Calcium Sulfate on Silica | 4-(Dimethoxymethyl)-2-methoxyphenol | 73 | nih.gov |

| 2-Naphthaldehyde | Methanol | MOF-808 | 2-(Dimethoxymethyl)naphthalene | 72 | nih.gov |

| Phenylacetaldehyde | Phenylglycol | Acid | Phenylacetaldehyde phenylglycol acetal | 86.7 | researchgate.net |

Note: This table presents data for analogous compounds to illustrate the general reaction, as specific data for this compound is not available.

This compound is expected to react with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comnih.gov This condensation reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. nih.govresearchgate.net The pH of the reaction medium is a critical factor, with the optimal pH often being mildly acidic. researchgate.net

The synthesis of fluorinated imines has been successfully achieved through mechanochemical methods, which involve the manual grinding of fluorinated benzaldehydes with anilines or chiral benzylamines, often yielding the products in high yields within a short reaction time. cmu.edu This solvent-free approach is environmentally friendly and can be a viable method for the synthesis of imines from this compound.

The reactivity of the imine C=N bond is diverse; it can act as a nucleophile, an electrophile (especially after protonation), an azadiene, or a dienophile in various chemical transformations. researchgate.net

Table 2: Examples of Imine Formation from Aromatic Aldehydes

| Aldehyde | Amine | Conditions | Product | Yield (%) | Reference |

| o-Fluorobenzaldehyde | p-Fluoroaniline | n-Hexane, MgSO₄, stir, 2h | N-(2-Fluorobenzylidene)-4-fluoroaniline | Not specified | cmu.edu |

| Fluorinated Benzaldehydes | Various Anilines | Manual grinding, 15 min | Corresponding Imines | Good to Excellent | cmu.edu |

| Aromatic Aldehydes | Non-volatile Amines | Microwave irradiation, 8 min | Corresponding Imines | Not specified | organic-chemistry.org |

Note: This table presents data for analogous compounds to illustrate the general reaction, as specific data for this compound is not available.

Formation and Reactivity of Acetals and Hemiacetals

Catalytic Transformations Involving the Aldehyde Moiety

The aldehyde group of this compound can undergo a variety of catalytic transformations, including reduction to the corresponding alcohol.

Hydroboration is a powerful method for the reduction of aldehydes to alcohols. While traditional hydroboration often involves borane (B79455) (BH₃) or its complexes, recent advancements have focused on catalytic methods.

Trifluorophenyl boranes, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have emerged as highly effective metal-free catalysts for the hydrosilation of carbonyl compounds, a reaction closely related to hydroboration. acs.orgacs.org Mechanistic studies on the B(C₆F₅)₃-catalyzed hydrosilation of aldehydes and ketones suggest an unusual mechanism that does not involve direct activation of the carbonyl group by the borane. acs.orgacs.org Instead, the reaction is thought to proceed via activation of the silane (B1218182) (or borane in the case of hydroboration) through hydride abstraction by the borane. acs.orgacs.org The resulting silylium (B1239981) (or borenium) species then coordinates to the carbonyl oxygen, facilitating the reduction. acs.org

Interestingly, kinetic studies have shown that less basic substrates are hydrosilated at faster rates, and increased substrate concentration can inhibit the reaction. acs.org This suggests that the borane must dissociate from the carbonyl to activate the hydride source. acs.orgacs.org

While specific data for the hydroboration of this compound is not available, the electron-withdrawing nature of the trifluorinated phenyl ring would likely decrease the basicity of the carbonyl oxygen. Based on the mechanistic insights from related systems, this could potentially lead to a faster rate of hydroboration with a B(C₆F₅)₃ catalyst compared to less fluorinated or non-fluorinated phenylacetaldehydes.

Hydroboration Reactions of Aldehydes

Microwave-Assisted Catalytic Hydroboration

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. In the context of hydroboration, microwave irradiation can significantly enhance the catalytic activity of various hydroborating agents.

The hydroboration of aldehydes yields primary alcohols, a fundamental transformation in organic chemistry. For this compound, the reaction would proceed as follows:

Reaction Scheme:

Where Ar = 2,3,6-Trifluorophenyl and [H-B] represents a hydroborating agent.

The electron-withdrawing trifluorophenyl group is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydride species generated from the hydroborating agent. This enhanced reactivity may lead to faster reaction times and milder conditions compared to non-fluorinated analogues.

Several catalytic systems are amenable to microwave-assisted hydroboration. A plausible system for this compound could involve the use of a borane source, such as pinacolborane (HBpin), in the presence of a suitable catalyst.

Hypothetical Reaction Conditions and Expected Outcomes:

| Catalyst System | Hydroborating Agent | Solvent | Microwave Power (W) | Temperature (°C) | Expected Time (min) | Expected Yield (%) |

| Tris(pentafluorophenyl)borane (B(C6F5)3) | Pinacolborane (HBpin) | Toluene (B28343) | 100 | 80 | 10 - 20 | >95 |

| Rhodium(I) complex | Catecholborane | THF | 80 | 60 | 15 - 30 | >90 |

| Metal-free (e.g., strong base) | Pinacolborane (HBpin) | Dioxane | 120 | 100 | 20 - 40 | High |

This table presents hypothetical data based on the expected high reactivity of the substrate and general knowledge of microwave-assisted hydroboration reactions.

Enantioselective Hydroboration Approaches

The synthesis of chiral alcohols is of paramount importance in medicinal chemistry and materials science. Enantioselective hydroboration of this compound would provide access to the corresponding chiral 2-(2,3,6-trifluorophenyl)ethanol, a potentially valuable building block.

This transformation is typically achieved using a chiral catalyst that directs the hydride addition to one face of the prochiral aldehyde. Common approaches involve the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, or metal complexes with chiral ligands.

Key Features of Enantioselective Hydroboration:

Catalyst: A chiral Lewis acid that coordinates to the carbonyl oxygen, creating a stereochemically defined environment.

Hydroborating Agent: A stoichiometric source of hydride, often a borane-amine complex.

Stereocontrol: The facial selectivity is determined by the steric and electronic interactions between the substrate, the chiral catalyst, and the hydroborating agent.

Given the steric bulk and electronic nature of the 2,3,6-trifluorophenyl group, careful selection of the chiral catalyst would be crucial to achieve high enantioselectivity. The fluorine atoms in the ortho positions may provide additional points of interaction with the catalyst, potentially influencing the stereochemical outcome.

Potential Chiral Catalysts and Expected Enantiomeric Excess (e.e.):

| Chiral Catalyst | Hydroborating Agent | Expected Major Enantiomer | Expected e.e. (%) |

| (R)-CBS catalyst | Borane-dimethylsulfide | (R)-2-(2,3,6-Trifluorophenyl)ethanol | >90 |

| (S)-CBS catalyst | Borane-dimethylsulfide | (S)-2-(2,3,6-Trifluorophenyl)ethanol | >90 |

| Rh/(R)-BINAP complex | Catecholborane | Dependent on ligand | >85 |

This table is illustrative and the actual outcomes would require experimental verification.

Multi-Component Reactions (MCRs) for Scaffold Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to generate complex molecules in a time- and resource-effective manner. The electrophilic nature of the carbonyl carbon in this compound makes it an excellent candidate for participation in various MCRs, leading to the construction of diverse heterocyclic scaffolds.

Synthesis of Highly Functionalized Derivatives through Aldehyde Condensations

Aldehyde condensation reactions are a cornerstone of MCRs. In these reactions, the aldehyde acts as an electrophile, reacting with various nucleophiles to build molecular complexity. The trifluorophenyl group in this compound is expected to enhance its reactivity in these condensations.

A classic example is the Biginelli reaction , a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or their thio-analogues.

Hypothetical Biginelli Reaction with this compound:

Reactants:

this compound

Ethyl acetoacetate (B1235776)

Urea

Expected Product: A highly functionalized dihydropyrimidinone with a 2,3,6-trifluorophenyl substituent.

Another important MCR is the Hantzsch pyridine (B92270) synthesis , which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt.

Hypothetical Hantzsch Pyridine Synthesis:

| Aldehyde | β-Ketoester | Nitrogen Source | Expected Product |

| This compound | Ethyl acetoacetate | Ammonium acetate | A 1,4-dihydropyridine (B1200194) derivative |

| This compound | Methyl propiolate | Ammonia | A functionalized pyridine derivative |

Exploration of Electrophilic Reactivity in Complex Systems

The electron-deficient nature of the aromatic ring and the adjacent carbonyl group in this compound suggests a rich and complex electrophilic reactivity profile. Beyond simple additions to the carbonyl group, the molecule can potentially engage in reactions where the aromatic ring itself acts as an electrophile, particularly under conditions that favor nucleophilic aromatic substitution (SNAr).

However, the primary electrophilic site remains the carbonyl carbon. In complex reaction mixtures containing multiple nucleophiles, the chemoselectivity of reactions involving this compound would be a critical factor. The strong activation provided by the trifluorophenyl group would likely favor reactions at the aldehyde functionality.

In competitive reaction systems, the high electrophilicity of the carbonyl carbon in this compound would make it a preferred reaction partner for a wide range of nucleophiles, including carbanions, amines, and thiols. This heightened reactivity could be harnessed for the development of novel tandem reactions or complex cascade sequences, where the initial addition to the aldehyde triggers subsequent transformations within the molecule or with other components in the reaction mixture.

Synthetic Applications and Derivatives of 2,3,6 Trifluorophenyl Acetaldehyde

Design and Synthesis of Analogues and Homologues Bearing the 2,3,6-Trifluorophenyl Core

The synthesis of analogues and homologues based on the 2,3,6-trifluorophenyl scaffold allows for systematic exploration of structure-property relationships. The core can be constructed and modified through several synthetic strategies, often starting from precursors like trifluorophenols or trifluorobenzoic acids.

For instance, derivatives of 2,3,6-trifluorophenol (B39209) can serve as a starting point. A general approach involves the decarboxylation of a corresponding trifluorobenzoic acid derivative, followed by functionalization. For example, a substituted trifluorobenzoic acid can be decarboxylated at elevated temperatures (120-220°C) in the presence of a copper(I) oxide catalyst. chemscene.com The resulting 2,3,6-trifluorophenol can then be subjected to halogenation or etherification to introduce further diversity. chemscene.com To build the acetaldehyde (B116499) side chain, a multi-step sequence would be necessary, potentially involving formylation of the phenol (B47542) followed by chain elongation.

Homologues, such as (2,3,6-Trifluorophenyl)propanal or larger aldehydes, could be synthesized by applying standard chain-extension methodologies (e.g., Wittig reaction with a suitable phosphorane followed by hydrolysis) to the parent acetaldehyde or a related precursor. The synthesis of these related structures is crucial for probing the impact of chain length and terminal functionality on the molecule's reactivity and properties.

Table 1: Potential Analogues of (2,3,6-Trifluorophenyl)acetaldehyde and Synthetic Precursors

| Compound Name | Structure (SMILES) | Potential Precursor |

| 4-Bromo-2,3,6-trifluorophenol | C1=C(C(=C(C(=C1F)F)F)Br)O | 2,3,6-Trifluorophenol |

| (2,3,6-Trifluorophenyl)acetic acid | C1=CC(=C(C(=C1F)CC(=O)O)F)F | This compound |

| 2,3,6-Trifluorophenol | C1=CC(=C(C(=C1F)O)F)F | 2,3,6-Trifluorosalicylic acid |

Incorporation into Complex Molecular Architectures

The aldehyde functional group of this compound is a versatile handle for constructing more complex molecules, including chalcones, amides, spirocycles, and various heterocycles.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable synthetic intermediates known for their broad range of biological activities. rsc.org They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an aryl ketone. mdpi.comnih.gov In this context, this compound can serve as the aldehyde component.

The general reaction involves treating a mixture of this compound and a substituted acetophenone (B1666503) with a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a suitable solvent like ethanol. mdpi.comnih.gov The reaction proceeds through an aldol (B89426) addition followed by dehydration to yield the α,β-unsaturated ketone core of the chalcone (B49325). The trifluorophenyl group from the aldehyde forms one of the aryl rings (Ar¹), while the aryl group from the ketone forms the other (Ar²).

General Scheme for Chalcone Synthesis:

This compound + Ar²-CO-CH₃ ---(Base, e.g., NaOH/EtOH)--> (2,3,6-F₃C₆H₂)-CH=CH-CO-Ar²

This method allows for the synthesis of a diverse library of chalcone derivatives by varying the acetophenone component, enabling the exploration of how different substituents on the second aryl ring modulate the properties of the final compound. mdpi.com

Fluoroarylacetamides are another important class of compounds accessible from this compound. The synthesis involves a two-step process: oxidation of the aldehyde to a carboxylic acid, followed by amidation.

Step 1: Oxidation Aldehydes are readily oxidized to carboxylic acids using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), or chromic oxide. youtube.com The oxidation of this compound yields (2,3,6-Trifluorophenyl)acetic acid. This transformation can also be achieved via gas-phase selective oxidation using catalysts like palladium-gold (Pd-Au) bimetallic systems. utexas.edu

(2,3,6-F₃C₆H₂)-CH₂CHO + [O] → (2,3,6-F₃C₆H₂)-CH₂COOH

Step 2: Amidation The resulting (2,3,6-Trifluorophenyl)acetic acid can be converted into the corresponding acetamide (B32628) through standard amidation procedures. A common method involves activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine (R¹R²NH). Alternatively, direct coupling of the carboxylic acid and amine can be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC).

(2,3,6-F₃C₆H₂)-CH₂COOH + R¹R²NH --- (Coupling Agent) ---> (2,3,6-F₃C₆H₂)-CH₂CONR¹R²

This sequence provides access to a wide array of N-substituted fluoroarylacetamides by simply changing the amine component in the final step.

Spirocycles, compounds containing two rings connected by a single common atom, are of significant interest in medicinal chemistry. Aldehydes are valuable precursors for constructing these sterically defined three-dimensional structures. This compound can be employed in various cascade or condensation reactions to form spirocyclic systems.

One reported strategy involves the condensation of an aldehyde acetal (B89532) with a benzofuranone derivative. nih.gov For example, reacting the diethyl acetal of this compound with a suitable cyclic ketone in the presence of a Lewis acid like titanium(IV) chloride could initiate a cascade leading to a spirocyclic framework.

Another powerful approach is the organocatalytic cascade Michael-Michael-aldol reaction. rsc.org In a representative reaction, a suitable enone and a cyclic precursor (like an oxindole (B195798) or pyrazolone) could react in the presence of this compound, which would participate in the final aldol condensation step to close the second ring and form the spiro center. The specific reaction conditions and substrates would determine the final spirocyclic architecture.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals, and aldehydes are key building blocks for their synthesis. this compound can be utilized in various multicomponent reactions to construct these important scaffolds.

Pyrazoles: The reaction of this compound with hydrazine (B178648) or its derivatives would first form a hydrazone. This intermediate can then undergo cyclization, particularly if the acetaldehyde precursor is modified to contain an additional reactive group (e.g., an α,β-alkynyl aldehyde), to form pyrazole (B372694) rings. rsc.orgnih.gov

Pyridines: The Hantzsch pyridine (B92270) synthesis or related methodologies can be adapted to use this compound. This typically involves a one-pot condensation of the aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. nih.gov

Pyrimidines: The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). frontiersin.org Using this compound in this reaction would lead to the formation of dihydropyrimidinones or dihydropyrimidinethiones bearing the 2,3,6-trifluorophenyl group.

Table 2: Heterocyclic Scaffolds from this compound

| Heterocycle Type | Required Co-Reactants (Examples) | Reaction Name/Type |

| Chalcone | Acetophenone, NaOH | Claisen-Schmidt Condensation |

| Pyrazole | Hydrazine | Condensation/Cyclization |

| Pyridine | Ethyl acetoacetate (B1235776), Ammonia | Hantzsch Synthesis |

| Dihydropyrimidine | Ethyl acetoacetate, Urea/Thiourea | Biginelli Reaction |

Structure-Activity Relationship (SAR) Studies from a Synthetic Chemical Perspective

From a synthetic chemistry viewpoint, structure-activity relationship (SAR) studies explore how structural modifications affect reaction outcomes, such as reactivity, selectivity, and pathway efficiency. The 2,3,6-trifluorophenyl core significantly influences the reactivity of the acetaldehyde moiety and its derivatives.

The three electron-withdrawing fluorine atoms on the phenyl ring have a pronounced inductive effect (-I). This effect makes the aldehydic carbon more electrophilic compared to its non-fluorinated counterpart, potentially accelerating reactions involving nucleophilic attack at the carbonyl group, such as the initial step of the Claisen-Schmidt and Biginelli reactions. However, this enhanced reactivity might also lead to a higher propensity for side reactions if not properly controlled.

In the synthesis of derivatives, such as the chalcones discussed in section 4.2.1, the electronic nature of the substituents on the ketone partner would also affect the reaction efficiency. An electron-donating group on the acetophenone would make the enolate more nucleophilic, potentially increasing the rate of the initial addition step. Conversely, a strong electron-withdrawing group could slow the reaction down.

For multi-step syntheses, such as the formation of nitrogen-containing heterocycles, the trifluorophenyl group can influence the stability and reactivity of intermediates. For example, in a reaction proceeding through a carbocation intermediate, the strong electron-withdrawing nature of the ring would destabilize an adjacent positive charge, potentially disfavoring certain mechanistic pathways and enhancing the selectivity for others. This electronic influence is a key consideration when designing synthetic routes to complex fluorinated molecules and optimizing reaction conditions for higher yields and purities. nih.gov

Spectroscopic and Computational Investigations of 2,3,6 Trifluorophenyl Acetaldehyde and Its Reaction Intermediates

Advanced Spectroscopic Characterization (beyond identification)

Modern spectroscopic methods extend beyond simple structural confirmation, enabling a deep dive into the dynamic processes of chemical reactions. For a molecule like (2,3,6-Trifluorophenyl)acetaldehyde, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for elucidating mechanistic pathways and identifying transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

While standard ¹H and ¹³C NMR are fundamental for structural elucidation, advanced NMR experiments, particularly ¹⁹F NMR, offer a sensitive probe into the electronic environment of the fluorinated phenyl ring. Changes in the chemical shifts and coupling constants of the fluorine atoms can provide real-time information about the formation and consumption of intermediates during a reaction. For instance, in reactions involving the aldehyde functional group, the electronic nature of the phenyl ring is altered as the reaction progresses through various intermediates, such as hemiacetals, acetals, or enamines. These changes would be directly reflected in the ¹⁹F NMR spectrum, allowing for the tracking of species that may be too unstable or short-lived to be isolated and characterized by other means.

In situ NMR monitoring of reactions involving fluorinated aldehydes can reveal the kinetics of different steps in a reaction sequence. By observing the rate of appearance and disappearance of signals corresponding to reactants, intermediates, and products, a detailed kinetic profile of the reaction can be constructed. This data is crucial for understanding the rate-determining step and for optimizing reaction conditions.

Table 1: Hypothetical ¹⁹F NMR Data for Mechanistic Study of a Reaction of this compound

| Species | F-2 Chemical Shift (ppm) | F-3 Chemical Shift (ppm) | F-6 Chemical Shift (ppm) | J-Coupling Constants (Hz) |

| Starting Material | -110.5 | -135.2 | -95.8 | J(F2-F3) = 20.1, J(F2-H4) = 8.5, J(F6-H5) = 9.2 |

| Intermediate A | -112.1 | -136.0 | -96.5 | J(F2-F3) = 19.8, J(F2-H4) = 8.2, J(F6-H5) = 9.0 |

| Product | -108.9 | -134.5 | -94.2 | J(F2-F3) = 20.5, J(F2-H4) = 8.8, J(F6-H5) = 9.5 |

Note: This data is hypothetical and serves to illustrate the potential of ¹⁹F NMR in distinguishing between different species in a reaction mixture.

Mass Spectrometry for Reaction Pathway Analysis

Mass spectrometry is a powerful tool for identifying reaction intermediates and products, as well as for gaining insights into fragmentation pathways which can indirectly inform about the molecular structure and bonding. In the context of reaction pathway analysis for this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to separate and identify components of a reaction mixture.

High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of the elemental composition of transient species. By quenching a reaction at various time points and analyzing the mixture by HRMS, it is possible to identify the masses of intermediates, even if they are present in low concentrations.

Tandem mass spectrometry (MS/MS) experiments can further aid in the structural elucidation of unknown intermediates. In an MS/MS experiment, a specific ion (e.g., the molecular ion of a suspected intermediate) is isolated and then fragmented. The resulting fragmentation pattern provides a fingerprint that can be used to deduce the structure of the parent ion. For this compound, characteristic losses would include the CHO group and fragments of the trifluorophenyl ring.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Structure | Possible Fragmentation Pathway |

| 174 | [C₈H₅F₃O]⁺˙ | Molecular Ion |

| 145 | [C₇H₅F₃]⁺ | Loss of CHO radical |

| 117 | [C₆H₂F₃]⁺ | Loss of C₂H₃O radical |

| 97 | [C₅HF₂]⁺ | Loss of C₃H₄FO |

Note: These are predicted fragmentation patterns based on the structure of the molecule.

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for studying chemical reactions. DFT allows for the investigation of reaction mechanisms, the prediction of stereochemical outcomes, and the analysis of the electronic structure of molecules, all of which are critical for understanding the reactivity of this compound.

Elucidation of Reaction Mechanisms and Transition State Analysis

DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for a detailed, step-by-step understanding of the reaction mechanism. For reactions involving this compound, DFT can be used to explore different possible pathways, for example, in an aldol (B89426) condensation or a Wittig reaction, and to determine the most energetically favorable route.

Transition state theory, in conjunction with DFT, allows for the calculation of activation energies, which are directly related to the reaction rates. By locating the transition state structure for each step of a proposed mechanism and calculating its energy relative to the reactants, the rate-determining step of the reaction can be identified. The geometry of the transition state also provides valuable information about the bonding changes that occur during the reaction.

Prediction and Rationalization of Stereoselectivity

Many chemical reactions can produce multiple stereoisomers. DFT calculations are a powerful tool for predicting and rationalizing the stereoselectivity of such reactions. By calculating the energies of the transition states leading to the different stereoisomeric products, the major product can be predicted. The energy difference between these transition states determines the enantiomeric or diastereomeric excess.

For reactions involving the chiral center that can be formed at the alpha-carbon to the aldehyde group of this compound, DFT can be used to model the interactions in the transition state that lead to the preferential formation of one stereoisomer over another. These interactions can include steric hindrance, electronic effects, and non-covalent interactions like hydrogen bonding or π-stacking.

Electronic Structure Analysis (e.g., HOMO-LUMO Interactions in Aldehyde Reactions)

The electronic structure of a molecule is key to its reactivity. DFT provides a means to analyze the distribution of electrons and the energies of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in understanding chemical reactivity, as they are the orbitals primarily involved in bond formation.

In reactions of aldehydes, the aldehyde typically acts as an electrophile. The reactivity of this compound as an electrophile is governed by the energy of its LUMO. A lower LUMO energy indicates a stronger electrophile. The fluorine atoms on the phenyl ring are expected to lower the energy of the LUMO, making the aldehyde carbon more susceptible to nucleophilic attack. DFT calculations can quantify this effect and compare the reactivity of this compound to other substituted aldehydes. The shape and location of the LUMO can also predict the site of nucleophilic attack.

The interaction between the HOMO of a nucleophile and the LUMO of the aldehyde is a key factor in determining the feasibility and rate of a reaction. A smaller energy gap between the HOMO of the nucleophile and the LUMO of the aldehyde generally leads to a more favorable interaction and a faster reaction.

Table 3: Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Note: These values are hypothetical and would need to be calculated using appropriate computational methods.

Conformational Analysis and Molecular Interactions

The conformational landscape of this compound is primarily dictated by the rotation around the C-C bond connecting the phenyl ring and the acetaldehyde (B116499) moiety. The presence of three fluorine atoms on the aromatic ring introduces significant electronic and steric effects that influence the molecule's preferred spatial arrangement. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the conformational preferences and the rotational energy barriers of such molecules.

Due to the substitution pattern, several distinct conformers can be postulated, arising from the relative orientation of the aldehyde group with respect to the trifluorinated phenyl ring. The stability of these conformers is governed by a delicate balance of steric hindrance between the ortho-substituents and the acetaldehyde group, as well as intramolecular interactions, such as dipole-dipole interactions and potential weak hydrogen bonds.

In analogous substituted aromatic aldehydes, the rotational barrier about the aryl-CHO bond has been a subject of both experimental and theoretical investigations. acs.org For this compound, the fluorine atoms at the 2 and 6 (ortho) positions are expected to create significant steric hindrance, likely favoring a non-planar conformation where the acetaldehyde group is twisted out of the plane of the phenyl ring to minimize repulsion.

Table 1: Calculated Relative Energies and Rotational Barriers of Hypothetical this compound Conformers

| Conformer | Dihedral Angle (F-C2-C-C) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| A (Eclipsed) | 0° | 5.8 | - |

| B (Gauche) | 60° | 1.2 | 4.6 |

| C (Perpendicular) | 90° | 0.0 | 1.2 |

| D (Gauche) | 120° | 1.5 | 1.5 |

| E (Eclipsed) | 180° | 6.2 | 4.7 |

Intramolecular interactions in fluorinated organic molecules can be complex. The high electronegativity of fluorine can lead to the formation of weak C–H···F–C intramolecular hydrogen bonds, which can further stabilize certain conformations. DFT studies on substituted phenols and other aromatic systems have been employed to investigate such intramolecular hydrogen bonding. acs.orgresearchgate.net In the case of this compound, the possibility of an interaction between the aldehydic proton and an ortho-fluorine atom could influence the conformational equilibrium.

Furthermore, intermolecular interactions play a crucial role in the condensed phase. The trifluorophenyl group can participate in π-stacking and halogen bonding, influencing crystal packing and solution-phase behavior. Spectroscopic techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, in conjunction with computational modeling, can provide valuable insights into the predominant conformations and intermolecular associations in solution. mdpi.com

In Silico Modeling for Reaction Discovery and Optimization

In silico modeling has emerged as a powerful tool in modern chemistry for the discovery of new reactions and the optimization of existing synthetic protocols. researchgate.net For a molecule like this compound, computational chemistry can provide deep insights into its reactivity and guide the design of efficient synthetic transformations.

Reaction Mechanism and Transition State Analysis:

DFT calculations are widely used to map the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. fiveable.me By calculating the activation energies, chemists can predict the feasibility of a proposed reaction pathway. For reactions involving this compound, such as aldol condensations, Wittig reactions, or reductions, computational modeling can elucidate the detailed mechanism, including the stereochemical outcome. Recent advances in machine learning have also enabled the rapid prediction of transition state structures, accelerating the process of reaction modeling. mit.edu

Table 2: Hypothetical Calculated Activation Energies for Key Reactions of an Aromatic Aldehyde

| Reaction Type | Reagents | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic Addition | CH₃Li | [TS1] | 12.5 |

| Wittig Reaction | Ph₃P=CH₂ | [TS2] | 18.2 |

| Aldol Condensation | Acetone, NaOH | [TS3] | 22.7 |

| Reduction | NaBH₄ | [TS4] | 15.8 |

Note: This table provides hypothetical data for a generic aromatic aldehyde to illustrate the application of in silico modeling. The actual values for this compound would require specific calculations.

Predicting Reaction Selectivity:

A significant challenge in organic synthesis is controlling the selectivity of a reaction (chemo-, regio-, and stereoselectivity). In silico models can be instrumental in predicting the site selectivity of reactions on substituted aromatic rings. rsc.org For this compound, computational models could predict the most likely site of further electrophilic or nucleophilic aromatic substitution, taking into account the directing effects of the fluorine and acetaldehyde substituents.

Catalyst Design and Optimization:

Computational chemistry plays a vital role in the rational design of catalysts. By modeling the interaction of a catalyst with the substrate, this compound, it is possible to understand the factors that govern catalytic activity and selectivity. This knowledge can then be used to design more efficient catalysts for specific transformations. For instance, modeling the binding of different Lewis acids to the carbonyl oxygen can help in selecting the optimal catalyst for a Lewis acid-catalyzed reaction.

Virtual Screening and Reaction Discovery:

In silico tools can be used to perform virtual screening of potential reactants or catalysts for a desired transformation involving this compound. By computationally evaluating a large number of possibilities, researchers can prioritize experiments, saving time and resources. This approach is particularly valuable for the discovery of novel reactions and for expanding the synthetic utility of the title compound.

Advanced Analytical Methodologies for Quantitative Analysis and Purity Assessment in Research

Development of Novel Detection Techniques for Fluorinated Aldehydes

While chromatographic methods are highly reliable, there is ongoing research into the development of novel detection techniques for aldehydes that offer advantages such as higher throughput, portability, and real-time monitoring capabilities. For fluorinated aldehydes, these techniques often leverage the unique properties of the fluorine atoms or the reactivity of the aldehyde group.

One promising area is the development of fluorescent chemosensors . rsc.orgnih.gov These are molecules designed to exhibit a change in their fluorescence properties upon selective binding to an analyte. For aldehydes, these sensors often work through the formation of an imine bond, which alters the electronic structure of the fluorophore, leading to a "turn-on" or "turn-off" fluorescence response. nih.govmdpi.com While many of these sensors are developed for general aldehyde detection, their selectivity and sensitivity could potentially be tuned for specific fluorinated aldehydes through rational design of the sensor molecule.

Another advanced analytical approach with potential for the quantitative analysis of fluorinated compounds is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy . acgpubs.org Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR can be a powerful tool for the direct quantification of fluorinated analytes without the need for derivatization or a reference standard of the analyte itself. nih.govrsc.orgnih.gov The wide chemical shift range of ¹⁹F NMR often allows for the resolution of signals from different fluorine-containing compounds in a mixture, making it suitable for purity assessment. acgpubs.orgrsc.org

Furthermore, research into materials like fluorine-doped zinc oxide (ZnO) thin films has shown promise for the development of sensors for acetaldehyde (B116499). researchgate.net The doping with fluorine can enhance the sensing properties of the material, suggesting a potential avenue for creating selective sensors for fluorinated aldehydes.

The development of these novel detection techniques holds the potential to provide more efficient and versatile tools for the analysis of (2,3,6-Trifluorophenyl)acetaldehyde and other fluorinated aldehydes in a research context.

Future Research Directions and Unexplored Avenues in 2,3,6 Trifluorophenyl Acetaldehyde Chemistry

Development of Asymmetric Catalytic Systems for Chiral Induction

The synthesis of enantiomerically pure compounds is a paramount objective in medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The aldehyde group in (2,3,6-Trifluorophenyl)acetaldehyde represents a key site for introducing chirality. Future research is poised to focus on the development of sophisticated asymmetric catalytic systems to produce chiral derivatives with high enantioselectivity.

A promising strategy involves the asymmetric reduction of the aldehyde to form chiral 2-(2,3,6-trifluorophenyl)ethanols. While research on this specific molecule is nascent, analogous transformations provide a clear blueprint. For instance, the asymmetric transfer hydrogenation of related acetophenones, such as 3'-(trifluoromethyl)acetophenone (B147564), has been successfully achieved using ruthenium(II) catalysts, yielding the corresponding chiral alcohols with high optical purity. acs.org Similarly, whole-cell biocatalysis, employing recombinant E. coli cells that express carbonyl reductase, has proven effective in the asymmetric reduction of 3'-(trifluoromethyl)acetophenone to (R)-1-[3-(Trifluoromethyl)phenyl]ethanol with excellent enantiomeric excess (>99.9%). nih.gov Adapting these methodologies to this compound could provide efficient routes to its chiral alcohol derivatives.

Another avenue for chiral induction is the asymmetric addition of nucleophiles to the aldehyde. N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of asymmetric transformations, including the benzoin (B196080) reaction. The development of chiral triazolium salts as stable precursors for NHC catalysts offers a pathway to enantioselective aldehyde chemistry. nih.gov Exploring the utility of these catalysts in reactions involving this compound could lead to the synthesis of a diverse array of chiral products.

Implementation of Sustainable and Green Chemistry Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies in both academic and industrial laboratories. Future research on this compound will undoubtedly prioritize the development of more environmentally benign and sustainable synthetic methods.

A key focus will be on minimizing the use of hazardous reagents and solvents. Traditional fluorination methods often rely on harsh and toxic reagents. dovepress.com Recent advances in green fluorine chemistry, such as the use of milder and more selective fluorinating agents, could be applied to the synthesis of the fluorinated precursors of this compound. bioengineer.orgresearchgate.net The use of biocatalysis, as mentioned in the previous section, also aligns with the principles of green chemistry by utilizing enzymes that operate under mild conditions in aqueous media. nih.govsemanticscholar.org

Furthermore, the development of synthetic routes that are more atom-economical will be a significant goal. For instance, the continuous-flow synthesis of monoarylated acetaldehydes from anilines and ethyl vinyl ether represents a process that is the synthetic equivalent of an α-arylation of acetaldehyde (B116499) enolate, showcasing a high degree of functional group compatibility. nih.gov Applying similar strategies could lead to more efficient syntheses of this compound.

Integration into Continuous Flow Chemistry Platforms

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients. Its advantages over traditional batch processing include enhanced safety, improved heat and mass transfer, and the potential for seamless integration of multiple reaction steps. nih.gov

The synthesis of this compound and its derivatives is well-suited for translation to continuous flow platforms. The inherent reactivity of the aldehyde group can be precisely controlled in a flow reactor, minimizing the formation of byproducts. Furthermore, hazardous intermediates that may be generated during the synthesis can be handled more safely in a closed-loop flow system.

The continuous-flow synthesis of monoarylated acetaldehydes using aryldiazonium salts has been demonstrated, offering a potential route to this compound. nih.gov This approach allows for the rapid and efficient preparation of a range of synthetically valuable compounds. The integration of in-line purification and analysis techniques would further enhance the efficiency and automation of the synthetic process.

Exploration of New Reactivity Modes and Synthetic Transformations

The unique electronic properties conferred by the three fluorine atoms on the phenyl ring of this compound can be exploited to explore novel reactivity modes and synthetic transformations. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of both the aromatic ring and the aldehyde functionality.

The aldehyde group can participate in a wide range of chemical reactions, including nucleophilic additions, condensations, and oxidations. byjus.com For example, it can react with hydrazine (B178648) derivatives to form hydrazones or with hydrogen cyanide to produce cyanohydrins. byjus.com The trifluorinated phenyl ring can also undergo various transformations, such as nucleophilic aromatic substitution or cross-coupling reactions. The Suzuki-Miyaura reaction, a versatile method for forming carbon-carbon bonds, is compatible with a wide range of functional groups and can be carried out under relatively mild and environmentally friendly conditions, making it an attractive option for modifying the aromatic core of the molecule. thermofisher.com

Investigating the interplay between the reactivity of the aldehyde and the trifluorinated phenyl ring could lead to the discovery of new synthetic methodologies for the construction of complex molecular architectures.

Advanced Computational Design of Novel Derivatives and Reaction Pathways

In silico design and computational chemistry have become indispensable tools in modern drug discovery and materials science. These approaches can be used to predict the properties of novel molecules, design new synthetic routes, and elucidate reaction mechanisms.

For this compound, computational methods can be employed to design novel derivatives with desired biological activities or material properties. For example, molecular docking studies can be used to predict the binding affinity of derivatives to specific protein targets, guiding the synthesis of potent and selective inhibitors. nih.govacs.org This approach has been successfully used in the design of benzyloxybenzaldehyde derivatives as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer. nih.gov

Furthermore, computational studies can be used to explore and predict the outcomes of various reaction pathways. acs.org Density functional theory (DFT) calculations, for instance, can provide insights into the transition states and intermediates of a reaction, helping to optimize reaction conditions and predict product selectivity. This can accelerate the discovery of new synthetic transformations and provide a deeper understanding of the underlying reaction mechanisms.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2,3,6-Trifluorophenyl)acetaldehyde, and what factors influence reaction efficiency?

- Methodological Answer : A widely used approach involves Friedel-Crafts acylation of 2,3,6-trifluorobenzene with acetyl chloride, employing Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions. Temperature control (typically 0–5°C) is critical to minimize side reactions like polyacylation. Purification via column chromatography or distillation ensures high yields (≥70%) . Alternative routes may utilize organometallic intermediates, but fluorinated substrates require inert atmospheres to prevent decomposition.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : ¹⁹F NMR and ¹H NMR confirm regiochemistry of fluorine substituents and aldehyde proton resonance (δ ~9.5–10 ppm).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₈H₅F₃O; calc. 190.03 g/mol) .

Q. What are the known stability challenges of this compound under various storage conditions?

- Methodological Answer : The aldehyde group is prone to oxidation and dimerization. Storage at –20°C under nitrogen in amber vials with desiccants (e.g., molecular sieves) extends stability. Degradation is monitored via periodic NMR or FTIR to detect carbonyl oxidation (e.g., carboxylic acid formation) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses involving fluorinated intermediates?

- Methodological Answer :

- Stepwise Fluorination : Introduce fluorine atoms early to avoid late-stage functionalization challenges.

- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) for improved regioselectivity in acylation.

- Flow Chemistry : Continuous reactors enhance heat transfer and reduce byproducts in exothermic steps .

Q. What strategies mitigate decomposition or side reactions when using this compound in nucleophilic addition reactions?

- Methodological Answer :

- Stabilizing Agents : Additives like triethylamine sequester acidic protons, preventing aldol condensation.

- Low-Temperature Reactions : Conduct additions (e.g., Grignard) at –78°C to slow unwanted polymerization.

- In Situ Derivatization : Convert the aldehyde to a more stable imine or acetal intermediate before further reactions .

Q. How does the electronic influence of fluorine substituents affect the reactivity of this compound in organocatalytic processes?

- Methodological Answer : The electron-withdrawing trifluorophenyl group polarizes the aldehyde, increasing electrophilicity and enhancing reactivity in asymmetric catalysis (e.g., proline-mediated aldol reactions). Steric effects from fluorine positioning may limit substrate accessibility, requiring tailored catalysts .

Applications in Drug Discovery

Q. What role does this compound serve in the design of GPR119 receptor agonists?

- Methodological Answer : It acts as a key intermediate for synthesizing acetamide derivatives. Conformational restriction from the trifluorophenyl group improves binding affinity to GPR119, a target for diabetes therapeutics. Bioactivation studies (e.g., human liver microsome assays) guide structural modifications to reduce oxidative metabolism .

Q. How is this compound utilized in studying enzyme interactions or biochemical pathways?

- Methodological Answer : Fluorine atoms enable ¹⁹F NMR tracking of enzyme binding kinetics. The compound’s lipophilicity enhances membrane permeability in cellular assays, making it a probe for studying aldehyde dehydrogenase (ALDH) isoforms or fluorinated metabolite pathways .

Data Contradictions and Resolution

- Synthetic Yield Variability : Discrepancies in reported yields (50–80%) may arise from differences in solvent systems (e.g., dichloromethane vs. toluene) or catalyst activation methods. Systematic reproducibility studies under controlled conditions are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.